1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene
Overview
Description
1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene is a fluorinated liquid-crystal monomer (LCM) with the molecular formula C18H26F2O2. This compound is known for its unique structural properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene involves several steps. The primary synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, difluorobenzene, and propylcyclohexane derivatives.
Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene can be compared with other similar fluorinated liquid-crystal monomers:
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2O2/c1-3-5-13-6-8-14(9-7-13)12-22-16-11-10-15(21-4-2)17(19)18(16)20/h10-11,13-14H,3-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUSMYPSNPNICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OCC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731072 | |
Record name | 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875468-59-0 | |
Record name | 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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